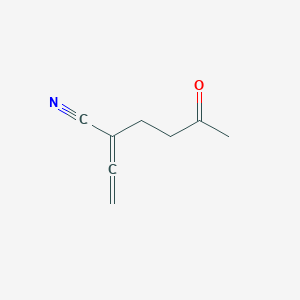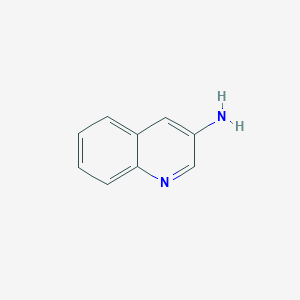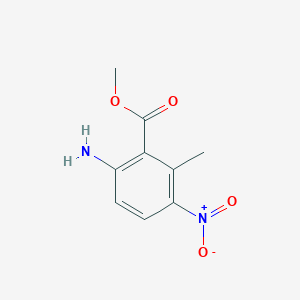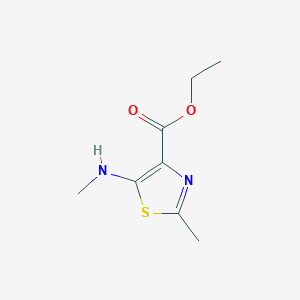
Ethyl 2-methyl-5-(methylamino)-1,3-thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-methyl-5-(methylamino)-1,3-thiazole-4-carboxylate, also known as Methoxetamine (MXE), is a synthetic dissociative drug that belongs to the arylcyclohexylamines class of compounds. It was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, recent research has shown that MXE has potential medicinal properties, especially in the field of neuroscience.
Mecanismo De Acción
MXE works by blocking the NMDA receptors in the brain, which are responsible for regulating the transmission of pain signals and controlling cognitive functions such as learning and memory. By blocking these receptors, MXE induces a dissociative state, which can lead to hallucinations and altered perceptions.
Efectos Bioquímicos Y Fisiológicos
MXE has been found to produce a range of biochemical and physiological effects, including altered perception of time and space, dissociation, euphoria, and sedation. It has also been found to increase heart rate and blood pressure, which can lead to cardiovascular complications in high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MXE has several advantages for use in lab experiments, including its potent NMDA receptor antagonism and its ability to induce dissociative states. However, its recreational use and potential for abuse make it a challenging substance to work with, and researchers must take appropriate safety precautions when handling it.
Direcciones Futuras
There are several potential future directions for research on MXE. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and other neurological disorders. Another area of interest is its potential use as an alternative to opioids for pain management. Further research is also needed to understand the long-term effects of MXE use and to develop effective treatments for MXE addiction.
Métodos De Síntesis
MXE is synthesized by reacting 2-(3-methylphenyl)-2-(methylamino) cyclohexanone with thioacetamide in the presence of sodium hydroxide and ethyl alcohol. The resulting product is then purified through recrystallization to obtain pure MXE.
Aplicaciones Científicas De Investigación
MXE has been found to have potential therapeutic applications in the field of neuroscience. It has been shown to be a potent N-methyl-D-aspartate (NMDA) receptor antagonist, which makes it a potential candidate for the treatment of depression, anxiety, and other neurological disorders. MXE has also been found to have analgesic properties, making it a potential alternative to opioids for pain management.
Propiedades
Número CAS |
128242-99-9 |
|---|---|
Nombre del producto |
Ethyl 2-methyl-5-(methylamino)-1,3-thiazole-4-carboxylate |
Fórmula molecular |
C8H12N2O2S |
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
ethyl 2-methyl-5-(methylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H12N2O2S/c1-4-12-8(11)6-7(9-3)13-5(2)10-6/h9H,4H2,1-3H3 |
Clave InChI |
IATRAAIFJBTUPZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=N1)C)NC |
SMILES canónico |
CCOC(=O)C1=C(SC(=N1)C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



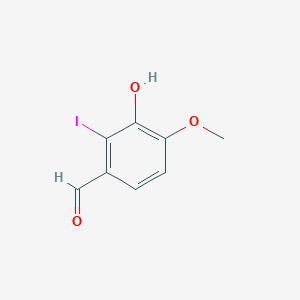
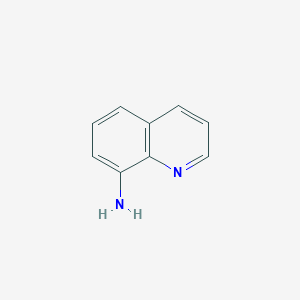
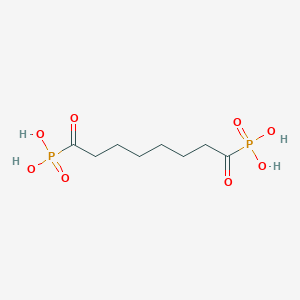
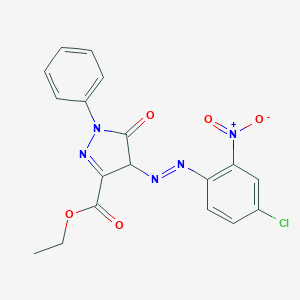
![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B160928.png)
![Benzenesulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, disodium salt](/img/structure/B160929.png)
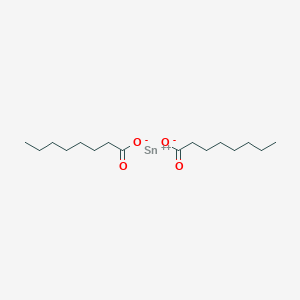
![Tetracyclo[3.3.1.02,8.04,6]nonan-3-one](/img/structure/B160933.png)
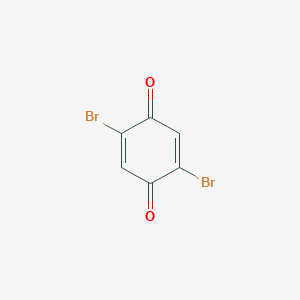
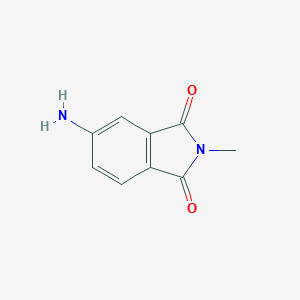
![5-[4-(Methylthio)phenyl]-1H-tetrazole](/img/structure/B160945.png)
